molecular formula C14H14N4O B122493 Unii-O3pen5V8WL CAS No. 133627-17-5

Unii-O3pen5V8WL

Cat. No. B122493
M. Wt: 254.29 g/mol
InChI Key: HDVZWQWXAQRFKJ-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include its appearance and state at room temperature.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.



Molecular Structure Analysis

This involves analyzing the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

  • Nanoparticle Synthesis and Materials Science :

    • The synthesis of inorganic nanoparticles is a key area in materials science, contributing to advancements in various industries, including electronics. The development of novel materials like semiconducting nanoparticles has propelled technological progress, exemplified by the evolution from vacuum tubes to modern microchips (Cushing, Kolesnichenko, & O'connor, 2004).
  • Wireless Communication Technologies :

    • Research in wireless communication technologies, particularly in the Industrial Scientific and Medical (ISM) and Unlicensed National Information Infrastructure (UNII) bands, is significant. Innovations in dual-band front-ends for wireless LAN applications demonstrate the application of Unii-O3pen5V8WL in enhancing wireless communication capabilities (Li, Quintal, & Kenneth, 2004).
  • Thin Film Research :

    • The preparation and analysis of UNx thin films, including studies on their photoelectron spectroscopy, highlight the material's application in advanced research areas like semiconductors and potentially in quantum computing (Black et al., 2001).
  • Collaborative Scientific Computing :

    • Unii-O3pen5V8WL plays a role in the development of collaborative computing environments for large scientific applications, such as the Unified Air Pollution Model (UNI-DEM). This highlights its use in environmental modeling and collaborative research projects (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
  • Antenna Design for Communication Networks :

    • The design and optimization of antennas for WLAN/UNII applications are crucial for improving wireless communication networks. Research on CPW-fed rectangular rings-based patch antennas with DGS demonstrates the application of Unii-O3pen5V8WL in this field (Singla, Khanna, & Parkash, 2019).
  • Time Budget Research and Sociological Studies :

    • The Multinational Comparative Time Budget Research Project exemplifies the use of Unii-O3pen5V8WL in sociological studies, contributing to a better understanding of social dynamics and behaviors (Szalai, 1966).
  • Education and Innovation in Scientific Research :

    • Transforming educational programs to help academic researchers translate their findings into practical innovations is another application. Initiatives like the National Collegiate Inventors and Innovators Alliance (NCIIA) highlight the importance of Unii-O3pen5V8WL in bridging the gap between scientific research and real-world applications (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact.


Future Directions

This involves predicting potential future applications of the compound based on its properties and effects.


For a specific analysis of “Unii-O3pen5V8WL”, I would recommend consulting scientific literature or databases that specialize in chemical information. If you have access to a university library, they may be able to help you find more resources. Alternatively, you could reach out to experts in the field for more information. Please note that handling and experimenting with chemical compounds should always be done under the guidance of a trained professional, following all safety protocols.


properties

IUPAC Name

2-ethyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-3-18-12-10(5-4-7-15-12)14(19)17-11-9(2)6-8-16-13(11)18/h4-8H,3H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVZWQWXAQRFKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=N2)C(=O)NC3=C(C=CN=C31)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158254
Record name BIRH-414
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-O3pen5V8WL

CAS RN

133627-17-5
Record name BIRH-414
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133627175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIRH-414
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,11-DIHYDRO-6H-11-ETHYL-4-METHYL-DIPYRIDO(3,2-B:2',3'-E)(1,4)DIAZEPIN-6-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3PEN5V8WL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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